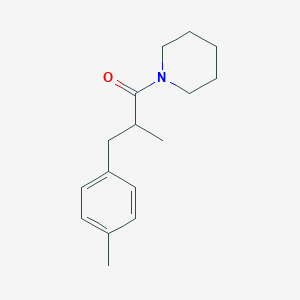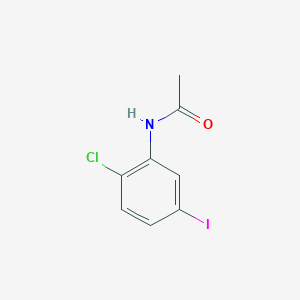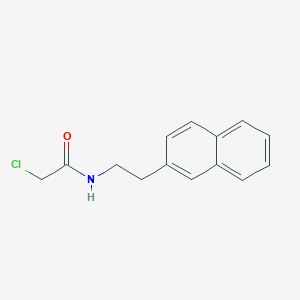
2-Methyl-3-(4-methylphenyl)-1-piperidin-1-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(4-methylphenyl)-1-piperidin-1-ylpropan-1-one, also known as 4'-Methyl-α-pyrrolidinohexiophenone (4-MPH), is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug that has gained popularity in recent years due to its effects on the central nervous system. The drug is known for its ability to enhance cognitive and physical performance, making it a popular choice among students and athletes.
Mecanismo De Acción
The mechanism of action of 4-MPH is similar to that of other stimulant drugs such as amphetamines and cocaine. The drug works by increasing the levels of dopamine and norepinephrine in the brain, which leads to an increase in alertness, focus, and energy. The drug also inhibits the reuptake of these neurotransmitters, prolonging their effects in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MPH are similar to those of other stimulant drugs. The drug increases heart rate, blood pressure, and body temperature. It also causes a release of glucose and fatty acids into the bloodstream, which provides the body with energy. The drug also has a potent effect on the reward system in the brain, leading to feelings of euphoria and pleasure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-MPH has several advantages for use in laboratory experiments. The drug has a potent effect on the central nervous system, making it a useful tool for studying the dopamine and norepinephrine neurotransmitter systems. The drug is also relatively easy to synthesize and purify, making it accessible to researchers. However, the drug has several limitations, including its potential for abuse and its effects on the cardiovascular system.
Direcciones Futuras
There are several potential directions for future research on 4-MPH. One area of interest is the drug's potential as a treatment for ADHD and other related disorders. Another area of interest is the drug's effects on the reward system in the brain and its potential for addiction. Further research is also needed to understand the long-term effects of the drug on the cardiovascular system and other organs in the body.
In conclusion, 2-Methyl-3-(4-methylphenyl)-1-piperidin-1-ylpropan-1-one or 4-MPH is a synthetic stimulant drug that has gained popularity due to its effects on the central nervous system. The drug has been extensively studied in the field of neuroscience and pharmacology, and it has several potential applications in the treatment of ADHD and other related disorders. However, the drug has several limitations, including its potential for abuse and its effects on the cardiovascular system. Further research is needed to understand the long-term effects of the drug on the body and its potential for addiction.
Métodos De Síntesis
The synthesis of 4-MPH involves the reaction of 4-methylpropiophenone with pyrrolidine and hydrochloric acid. The reaction takes place under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and chromatography. The synthesis of 4-MPH is a complex process that requires a high level of expertise and specialized equipment.
Aplicaciones Científicas De Investigación
4-MPH has been extensively studied in the field of neuroscience and pharmacology. The drug has been shown to have a potent effect on the central nervous system, specifically the dopamine and norepinephrine neurotransmitter systems. Studies have also shown that 4-MPH has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes the drug a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other related disorders.
Propiedades
IUPAC Name |
2-methyl-3-(4-methylphenyl)-1-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)12-14(2)16(18)17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGVUKMBYINHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-methylphenyl)-1-piperidin-1-ylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one](/img/structure/B7590831.png)

![N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B7590841.png)



![N-[4-[1-[3,5-bis(trifluoromethyl)phenyl]ethylcarbamothioylamino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7590870.png)
![[4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B7590871.png)
![4-[4-(2-Hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B7590874.png)

![(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7590887.png)
![2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid](/img/structure/B7590911.png)
![3-benzyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B7590914.png)